3-Bromo-2-hydroxybenzaldehyde
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes has been achieved through a novel one-pot allylboration-Heck reaction. This method has been further refined to include chiral Brønsted acid catalyzed allylation, resulting in high enantioselectivity and excellent yields, demonstrating the potential for creating building blocks for more complex molecular structures .
Molecular Structure Analysis
A new hydrazone compound synthesized from 3-bromo-2
Scientific Research Applications
Gas Chromatography Analysis :
- 3-Bromo-2-hydroxybenzaldehyde has been analyzed using gas chromatography, showing its potential for precise and accurate measurement in various applications. This method is highlighted for its simplicity, speed, and precision Shi Jie, 2000.
Formation and Synthesis :
- Research has uncovered unexpected formation patterns of 3-Bromo-2-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde, leading to various derivatives. This finding is crucial for understanding its chemical behavior and potential synthetic applications W. V. Otterlo et al., 2004.
- Improvements in the synthesis process of 3-Bromo-2-hydroxybenzaldehyde have been developed, using p-hydroxybenzaldehyde as a raw material, which offers a more environmentally friendly and efficient method Zhang Song-pei, 2009.
Chemical Analysis and Identification :
- Studies have provided insights into the chemical structure and identification of various derivatives of 3-Bromo-2-hydroxybenzaldehyde, which is important for its application in complex molecular synthesis R. Blasco et al., 2017.
Analytical and Environmental Applications :
- A Schiff base ionophore synthesized from 3-Bromo-2-hydroxybenzaldehyde has been used to preconcentrate trace amounts of copper(II) ions in water samples. This application demonstrates its potential in environmental monitoring and analysis S. Fathi and M. Yaftian, 2009.
Catalytic and Reaction Studies :
- The hydrolysis reaction of 3-Bromo-2-hydroxybenzaldehyde in an ionic liquid has been investigated, showing its potential in various chemical processes and reactions Liu Chang-chun, 2009.
- A study on the synthesis and crystal structure of a tetra-nuclear macrocyclic Zn(II) complex using 3-Bromo-2-hydroxybenzaldehyde demonstrated its application in catalysis, particularly for the oxidation of benzyl alcohol L. Wang et al., 2021.
Antioxidant Activity :
- The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, a derivative of 3-Bromo-2-hydroxybenzaldehyde, was found to be significant, suggesting its potential use in medical or food applications Wang Zonghua, 2012.
Solubility Studies :
- Research on the solubility of 3-Bromo-2-hydroxybenzaldehyde in various solvents has been conducted, which is crucial for its application in pharmaceutical and chemical industries Zhehua Jia et al., 2020.
Safety And Hazards
3-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
properties
IUPAC Name |
3-bromo-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGLXMINLWCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448045 | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxybenzaldehyde | |
CAS RN |
1829-34-1 | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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